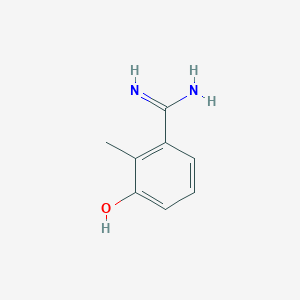

3-Hydroxy-2-methylbenzimidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

3-hydroxy-2-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,11H,1H3,(H3,9,10) |

InChI Key |

XXUZPQAEAQENIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=N)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Benzimidamide Formation

The synthesis of benzimidamides is a well-established area of organic chemistry, with several synthetic routes available. The most common and direct method for the preparation of amidines is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester (a Pinner salt), followed by treatment with ammonia (B1221849). researchgate.netnumberanalytics.comwikipedia.org

Detailed Analysis of Elementary Steps and Transition States

The formation of 3-Hydroxy-2-methylbenzimidamide via the Pinner reaction would likely proceed through the following elementary steps, starting from 3-hydroxy-2-methylbenzonitrile:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, typically anhydrous HCl. This protonation significantly increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack by Alcohol: An alcohol, serving as the solvent, acts as a nucleophile and attacks the activated nitrile carbon. This results in the formation of a tetrahedral intermediate.

Formation of the Pinner Salt: The tetrahedral intermediate then collapses, eliminating a proton to form a stable imino ester salt, known as a Pinner salt. The stability of this salt is crucial, and reactions are often carried out at low temperatures to prevent its decomposition. researchgate.net

Ammonolysis: The Pinner salt is then treated with ammonia. The ammonia molecule attacks the electrophilic carbon of the imino ester.

Formation of the Amidine: A subsequent elimination of the alcohol molecule from the tetrahedral intermediate yields the final benzimidamide product.

The transition states for these steps would involve the partial formation and breaking of bonds. For instance, the transition state for the nucleophilic attack of the alcohol would feature a partially formed C-O bond and a partially broken C≡N triple bond. Computational studies on related benzimidazole (B57391) formation suggest that the cyclization step often has a high energy barrier, which can be influenced by the nature of the substituents. researchgate.net

Kinetic Studies of Key Synthetic Transformations

The reaction rate is influenced by several factors:

Acid Catalyst Concentration: A higher concentration of the acid catalyst will lead to a higher concentration of the protonated nitrile, thus increasing the reaction rate.

Nucleophilicity of the Alcohol: More nucleophilic alcohols will react faster.

Steric Hindrance: Sterically hindered nitriles or alcohols will react more slowly. In the case of this compound, the methyl group at the 2-position could introduce some steric hindrance, potentially slowing down the reaction compared to an unsubstituted benzonitrile (B105546).

Kinetic data for the formation of related benzamidine (B55565) derivatives can be found in the literature, often as part of broader studies on their biological activity. For example, studies on the synthesis of benzamidine derivatives as enzyme inhibitors have reported various reaction conditions and yields, which indirectly reflect the kinetics of the underlying reactions. nih.gov

Chemical Reactivity of the this compound Scaffold

The reactivity of the this compound scaffold is determined by the interplay of the aromatic ring, the hydroxyl group, the methyl group, and the amidine moiety. The hydroxyl and methyl groups are ortho to each other on the benzene (B151609) ring, which will influence the regioselectivity of electrophilic substitution reactions. The amidine group itself can undergo a variety of transformations.

Oxidative Transformations and Pathways

The this compound molecule possesses sites susceptible to oxidation. The hydroxyl group on the benzene ring makes the aromatic system electron-rich and prone to oxidation. Phenolic compounds can be oxidized to quinones under appropriate conditions.

Oxidative cyclization is a common reaction for compounds containing an amidine moiety. For instance, oxidative cyclization of amidines can lead to the formation of various heterocyclic systems. nih.govrsc.org In the case of this compound, intramolecular oxidative cyclization could potentially occur, although the specific products would depend on the reaction conditions and the oxidizing agent used.

Reductive Reactions and Product Selectivity

The reduction of the benzimidamide scaffold can target either the aromatic ring or the amidine group. Catalytic hydrogenation can reduce the benzene ring to a cyclohexane (B81311) ring, although this typically requires harsh conditions.

More commonly, the amidine group can be reduced. However, the reduction of amidines is less straightforward than that of other carbonyl-containing functional groups. The reduction of benzamidoxime (B57231) derivatives to the corresponding benzamidines has been reported, suggesting that the C=N bond in the amidine moiety can be a target for reduction under specific conditions. rsc.orgresearchgate.net The selectivity of the reduction would depend on the choice of reducing agent and the reaction conditions.

Nucleophilic and Electrophilic Substitution Reactions on the Amidamide Moiety

The amidine functional group contains both nucleophilic and electrophilic centers. The nitrogen atoms of the amidine group are nucleophilic due to the presence of lone pairs of electrons. They can be alkylated or acylated.

The carbon atom of the amidine group is electrophilic, especially after protonation of one of the nitrogen atoms to form a benzamidinium cation. This makes it susceptible to attack by nucleophiles. youtube.com Nucleophilic attack on the amidinium carbon can lead to the formation of tetrahedral intermediates, which can then undergo further reactions.

Regarding electrophilic substitution on the aromatic ring, the hydroxyl group is a strong activating group and an ortho-, para-director. The methyl group is also an activating group and an ortho-, para-director. libretexts.orgmsu.edubyjus.com In this compound, the hydroxyl group at position 3 and the methyl group at position 2 would direct incoming electrophiles to positions 4, 6, and potentially 5 of the benzene ring. The strong activating effect of the hydroxyl group would likely dominate, making the ring highly reactive towards electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. byjus.comwikipedia.org

Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of the benzimidazole system is generally susceptible to electrophilic aromatic substitution. The positions for substitution (4, 5, 6, and 7) are rendered π-excessive, making them targets for electrophiles. chemicalbook.com The outcome of such reactions on this compound will be directed by the electronic and steric influences of the existing 3-hydroxy and 2-methyl substituents.

The hydroxyl group at the 3-position is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the methyl group at the 2-position, while also being an activating group, exerts its influence primarily through inductive effects and hyperconjugation. In electrophilic aromatic substitution reactions, activating groups like hydroxyl and methyl increase the nucleophilicity of the benzene ring. msu.edu

Given the positions of the existing substituents, electrophilic attack would be predicted to occur at positions 4, 6, and 7, which are ortho and para to the activating hydroxyl group. The precise distribution of products would be influenced by the steric hindrance posed by the 2-methyl group and the specific reaction conditions.

| Position | Activating/Deactivating Influence | Expected Product Distribution |

| 4 | Ortho to -OH, Meta to -CH3 | Major product, subject to steric hindrance |

| 5 | Meta to -OH, Ortho to -CH3 | Minor product |

| 6 | Para to -OH, Meta to -CH3 | Major product |

| 7 | Ortho to -OH, Para to -CH3 | Minor product due to steric hindrance |

Intramolecular Rearrangements and Tautomeric Equilibria

Tautomerism is a significant feature in the chemistry of benzimidazoles and related compounds, influencing their physical and chemical properties. For this compound, two primary forms of tautomerism are of interest: hydroxyl group tautomerism and amidine tautomerism.

Assessment of Hydroxyl Group Tautomerism

The presence of a hydroxyl group on the benzimidazole ring introduces the possibility of keto-enol tautomerism. Theoretical and experimental studies on similar hydroxy-substituted heterocyclic systems have shown that the tautomeric equilibrium can be influenced by factors such as the solvent and the presence of intramolecular hydrogen bonding. In many cases, the hydroxyl (enol) form is found to be the more stable tautomer. For instance, in 2-(2'-hydroxyphenyl)benzimidazoles, a tautomeric equilibrium is established in aqueous solutions where the hydroxyl proton can be transferred to a nitrogen atom of the imidazole (B134444) ring. nih.gov

Amidamide Tautomeric Forms and Their Relative Stabilities

The imidamide functional group (-C(=NH)-NH2) itself can exhibit tautomerism. Theoretical studies on N-hydroxy amidines, which share structural similarities with the imidamide portion of the target molecule, indicate the existence of different tautomeric forms. researchgate.net The stability of these tautomers is influenced by the substituents and the surrounding environment. For N-hydroxy amidines, the amide oxime tautomer is generally found to be more stable than the imino hydroxylamine (B1172632) form. researchgate.net The energy barrier for interconversion between these tautomers can be substantial, suggesting that they may coexist as a mixture at room temperature. researchgate.net

Influence of Substituent Effects on Reaction Mechanisms

The reactivity of this compound is significantly modulated by the steric and electronic effects of its methyl and hydroxyl substituents.

Steric Hindrance from the 2-Methyl Group

The methyl group at the 2-position of the benzimidazole ring can exert considerable steric hindrance. This steric bulk can influence the approach of reagents, particularly in reactions targeting the adjacent positions on the benzene ring (positions 3 and 7) or the nitrogen atoms of the imidazole ring. For example, in electrophilic aromatic substitution, the 2-methyl group would likely disfavor substitution at the 7-position due to steric crowding. This effect is a common consideration in the reactions of substituted benzene compounds. msu.edu

Electronic Effects of the 3-Hydroxy Group

The 3-hydroxy group is a strong electron-donating group through resonance, which has a profound impact on the reactivity of the aromatic ring. This activating effect makes the ring more susceptible to electrophilic attack. The electron-donating nature of the hydroxyl group enhances the electron density at the ortho and para positions (positions 4, 6, and in principle, 2, though position 2 is part of the imidazole ring). This effect is well-documented in electrophilic aromatic substitution reactions. msu.edu In the context of this compound, this electronic donation significantly influences the regioselectivity of substitution reactions on the benzene moiety.

Remote Substituent Effects on Reactivity

The reactivity of the benzimidamide functional group in this compound is intrinsically linked to the electronic properties of the entire molecule. The introduction of substituents at various positions on the benzene ring, remote from the imidamide moiety, can exert significant influence on the molecule's reactivity profile. These effects are primarily transmitted through the aromatic system via inductive and resonance (mesomeric) effects, which can alter the electron density at the reaction center.

The nature of these remote substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), plays a pivotal role in modulating the reactivity. EDGs increase the electron density on the aromatic ring, which can, in turn, enhance the nucleophilicity of the imidamide nitrogen atoms. Conversely, EWGs decrease the electron density, making the imidamide group less nucleophilic but potentially increasing the acidity of the N-H protons and the electrophilicity of the imidamide carbon.

A comprehensive study of substituent effects on the electronic and charge transport properties of benzothiazole (B30560) derivatives, a related heterocyclic system, has shown that the substitution of an electron-withdrawing group like -NO2 can lower both the HOMO and LUMO energy levels, thereby reducing the energy gap. rsc.org In contrast, an electron-donating group such as -CH3 can have the opposite effect. rsc.org These findings on a similar heterocyclic structure provide a basis for understanding how substituents might tune the electronic characteristics of benzimidamides.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the impact of substituents on the properties of related aromatic compounds. For instance, in substituted benzdiyne derivatives, it was found that electron-withdrawing groups tend to destabilize the system compared to their corresponding benzene counterparts, while electron-donating groups offer a stabilizing effect. nih.gov Such computational analyses have also highlighted that field/inductive effects can play a more significant role than resonance effects in influencing the stability of these systems. nih.gov

While specific experimental data on the remote substituent effects for this compound is not extensively available in the reviewed literature, the following data table illustrates the expected qualitative effects of various substituents on its reactivity based on established principles of physical organic chemistry. The table considers a hypothetical reaction where the benzimidamide acts as a nucleophile.

Table 1: Predicted Influence of Remote Substituents on the Nucleophilic Reactivity of this compound

| Substituent (at positions 4, 5, 6, or 7) | Electronic Effect | Predicted Effect on Nucleophilicity of the Imidamide Group | Predicted Effect on Reaction Rate (with an electrophile) |

| -OCH₃ (Methoxy) | Electron-Donating (+M > -I) | Increase | Increase |

| -CH₃ (Methyl) | Electron-Donating (+I) | Increase | Increase |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline |

| -Cl (Chloro) | Electron-Withdrawing (-I > +M) | Decrease | Decrease |

| -CN (Cyano) | Electron-Withdrawing (-I, -M) | Decrease | Decrease |

| -NO₂ (Nitro) | Electron-Withdrawing (-I, -M) | Strong Decrease | Strong Decrease |

The predictions in the table are derived from the fundamental understanding of how substituents modulate electron density. For example, a methoxy (B1213986) group (-OCH₃) at a remote position would increase the electron density on the benzene ring through its strong positive mesomeric effect, thereby increasing the nucleophilicity of the imidamide nitrogen atoms. Conversely, a nitro group (-NO₂), with its powerful electron-withdrawing inductive and mesomeric effects, would significantly reduce the electron density, leading to a decrease in nucleophilicity.

It is also important to consider the position of the substituent on the aromatic ring, as this will determine the extent to which resonance effects can influence the imidamide group. Substituents at positions 5 and 7 are expected to have a more pronounced resonance effect on the nitrogen atom at position 1, while substituents at positions 4 and 6 would have a greater resonance influence on the nitrogen atom at position 3.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Systematic Derivatization of the Benzimidamide Moiety

The benzimidamide functional group is a rich hub for chemical modification, offering sites for alkylation, acylation, and cyclization.

The nitrogen atoms of the amidine group are nucleophilic and can be targeted by various electrophiles. N-alkylation and N-acylation introduce substituents that can significantly alter the compound's polarity, lipophilicity, and hydrogen-bonding capabilities, which are critical for its interaction with biological targets.

While specific studies on the N-alkylation of 3-Hydroxy-2-methylbenzimidamide are not widely documented, the reactivity can be inferred from related scaffolds like 2-azidobenzamide and 2-azidobenzenesulfonamide. nih.gov Attempted N-alkylation of 2-azidobenzamide with primary alkyl halides led to mixtures of benzotriazinones and quinazolinones, suggesting complex intramolecular reactions can occur. nih.gov However, simpler benzamides and sulfonamides can be N-alkylated using alcohols in the presence of palladium pincer complexes via a "borrowing hydrogen" methodology, which is an environmentally friendly approach. researchgate.net

N-acylation can be achieved using acyl chlorides or anhydrides. Studies on related benzimidazole (B57391) derivatives show that N-acylation can be crucial for biological activity. For instance, an N-acetyl group was found to be important for the activity of some 1,2,4-triazolo [3,2-a]benzimidazole derivatives. nih.gov Similarly, N-acyl 2-aminobenzimidazole (B67599) derivatives have been patented for their therapeutic potential. nih.gov These findings suggest that N-acylation of the benzimidamide moiety could be a fruitful strategy for SAR studies.

Table 1: Potential N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Examples | Potential Product Feature | Implied SAR Effect (by analogy) |

| N-Alkylation | Alkyl halides (e.g., CH₃I), Benzyl bromide | Introduction of small or bulky alkyl/aryl groups | Modulates lipophilicity and steric profile. nih.gov |

| N-Acylation | Acetyl chloride, Benzoyl chloride | Formation of an amide linkage | Can be essential for activity; may form key hydrogen bonds. nih.gov |

The benzimidamide moiety is a valuable precursor for synthesizing fused or appended heterocyclic rings, such as oxadiazoles (B1248032) and triazoles. These heterocycles are known bioisosteres for amide and ester groups and can significantly enhance the pharmacological profile of a molecule.

Oxadiazoles: 1,2,4-Oxadiazoles can be synthesized from amidoxime (B1450833) precursors, which are structurally related to amidines. The reaction typically involves cyclocondensation with an acid derivative. nih.govchim.it A common method is the reaction of an amidoxime with an acyl chloride to form an O-acylamidoxime intermediate, which then cyclizes to the 1,2,4-oxadiazole. nih.gov Kivrak and Zora described a method involving the cyclization of substituted N'-((3-oxoprop-1-en-1-yl)oxy)benzimidamides to form 1,2,4-oxadiazoles. nih.govresearchgate.net This suggests that the imidamide portion of the target compound could be converted to an amidoxime and then cyclized.

Triazoles: 1,2,3-Triazoles are often synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). To apply this to this compound, one of the nitrogen atoms would first need to be functionalized with either an azide (B81097) or an alkyne group. Studies have shown the successful synthesis of benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties, which exhibited significant in vivo fungicidal activity. nih.gov In one approach, an N-propynylated benzimidazole was reacted with various aryl azides to generate triazole-linked products. researchgate.net

The phenolic hydroxyl group is another key site for derivatization, allowing for the introduction of a wide array of functional groups through etherification (alkylation) or esterification (acylation). These modifications can protect the hydroxyl group, alter solubility, and introduce new points of interaction with biological targets.

Common derivatization strategies for phenolic hydroxyls include reaction with alkyl halides, acyl chlorides, or anhydrides. nih.gov For analytical purposes, reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to form stable silyl (B83357) ethers. researchgate.net For introducing specific functionalities, p-bromophenacyl bromide (p-BPB) has been used to derivatize phenolic -OH groups, introducing a bromine atom that can be useful for certain analytical techniques or as a handle for further reactions. rsc.org In a study on lignin, pentafluoropyridine (B1199360) (PFP) was used to selectively convert phenolic hydroxyl groups to tetrafluoropyridyl-ethers, demonstrating high selectivity over aliphatic alcohols. nrel.gov

Table 2: Representative O-Derivatization Reactions for the Phenolic Group

| Derivatization Type | Reagent | Product Type | Reaction Conditions |

| Esterification | Acetic Anhydride | Acetate Ester | Base catalyst (e.g., pyridine) |

| Etherification | Methyl Iodide | Methyl Ether | Base (e.g., K₂CO₃) |

| Silylation | MTBSTFA | TBDMS Ether | N/A |

| Fluorination | Pentafluoropyridine (PFP) | Tetrafluoropyridyl-ether | K₂CO₃ in DMSO |

Modification of the Aromatic Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the hydroxyl and methyl groups.

The hydroxyl group is a powerful activating, ortho, para-directing group, while the methyl group is a less powerful activating, ortho, para-director. byjus.com In this compound, the substituents are at positions 2 and 3. The powerful -OH group at position 3 directs incoming electrophiles to its ortho positions (C4 and C2) and its para position (C6). The weaker -CH₃ group at position 2 directs to its ortho positions (C1 and C3) and its para position (C5).

The combined effect strongly activates positions 4, 5, and 6 for electrophilic attack.

Position 4: Ortho to the strongly activating -OH group.

Position 6: Para to the strongly activating -OH group.

Position 5: Para to the activating -CH₃ group.

Phenols are highly reactive towards electrophilic substitution and often undergo halogenation even without a Lewis acid catalyst. byjus.comwikipedia.org Treatment with bromine water can lead to poly-substitution, forming tribromophenol products. byjus.com To achieve mono-substitution, milder conditions are required, such as using bromine in a less polar solvent like CHCl₃ at low temperatures. byjus.com

Nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para nitrophenols, while concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol (picric acid). byjus.comlibretexts.org

Beyond halogenation and nitration, other functional groups can be introduced onto the aromatic ring.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H), typically at the para position to the hydroxyl group.

Friedel-Crafts Reactions: The high reactivity of the phenol (B47542) ring allows for Friedel-Crafts alkylation and acylation, often without a catalyst. wikipedia.org For example, para-cresol can be alkylated to produce the antioxidant BHT. libretexts.org

Kolbe-Schmitt Reaction: This reaction, specific to phenoxides, involves carboxylation with carbon dioxide (a weak electrophile) to form hydroxybenzoic acids. byjus.com The reaction typically favors ortho substitution. libretexts.org

Structure-Activity Relationship (SAR) Studies in Mechanistic Contexts

SAR studies are crucial for understanding how a molecule interacts with its biological target at a molecular level. By systematically altering the chemical structure of a compound and observing the resulting changes in biological activity, researchers can build a model of the pharmacophore—the essential features required for activity.

Positional Scanning of Substituents on Target Interaction

A fundamental approach in SAR is positional scanning, where various substituents are systematically placed at different positions on the core scaffold. For this compound, this would involve introducing a range of chemical groups onto the benzene ring and observing the impact on a hypothetical biological target. The goal is to identify "hot spots" on the molecule where modifications lead to significant gains or losses in activity, providing clues about the binding pocket of the target. Without experimental data, it is impossible to create a data table summarizing such findings.

Isosteric Replacements and Their Mechanistic Implications

Isosteric replacement is a strategy used to probe the importance of specific atoms or functional groups for a molecule's activity. This involves replacing a group with another that has a similar size, shape, and electronic distribution. For example, a hydroxyl group (-OH) might be replaced with a thiol (-SH) or an amino group (-NH2) to understand the role of hydrogen bonding or charge interactions. The mechanistic implications of these changes—whether they affect binding affinity, metabolic stability, or other properties—are a key focus. Again, the absence of research on this compound means there is no data to populate a table of isosteric replacements and their effects.

Conformational Analysis of Derivatives and Their Impact on Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of derivatives of this compound would involve computational modeling and experimental techniques (like NMR spectroscopy) to understand how different substituents affect the molecule's preferred shape. This information is vital for rational drug design, as it helps in designing derivatives that are pre-organized to fit into the target's binding site. No such conformational studies have been published for this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in predicting the molecular properties of 3-Hydroxy-2-methylbenzimidamide from first principles. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic features.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT studies are pivotal for determining the most stable three-dimensional arrangement of atoms in this compound and for analyzing the distribution of electrons within the molecule. By solving the Kohn-Sham equations, researchers can obtain optimized molecular geometries, including precise bond lengths and angles.

The electronic structure can be further probed through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap typically suggests higher reactivity.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.41 | |

| C-N | 1.35 - 1.40 | |

| C=N | ~1.30 | |

| C-O | ~1.36 | |

| O-H | ~0.97 | |

| C-C-C (aromatic) | 118 - 121 | |

| C-N-C | ~120 | |

| H-O-C | ~109 | |

| Dihedral Angle (Benzene ring-Imidamide) | Variable |

Note: The values presented are typical ranges and would be precisely determined by specific DFT calculations.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis is a key component of computational studies, allowing for the prediction of infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. By calculating the harmonic frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure.

These calculations can also aid in the assignment of experimentally observed spectral bands to specific vibrational modes, providing a more complete understanding of the molecule's dynamics.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3500 - 3700 |

| N-H | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2950 |

| C=N | Stretching | 1640 - 1690 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| O-H | Bending | 1300 - 1450 |

| N-H | Bending | 1550 - 1650 |

Note: These are approximate ranges and the precise values would be obtained from specific computational outputs.

Energetic Profiles of Reaction Pathways and Transition States

Computational chemistry can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, is a crucial factor in determining the reaction rate.

By calculating the energetic profiles of various possible reaction pathways, researchers can predict the most likely mechanisms of chemical transformations, such as tautomerization, hydrolysis, or other reactions.

Table 3: Hypothetical Energetic Data for a Reaction of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactant (this compound) | 0 |

| 1 | Transition State 1 | +25 |

| 2 | Intermediate | +5 |

| 3 | Transition State 2 | +30 |

| 4 | Product | -10 |

Note: This table represents a hypothetical reaction pathway and the values would be specific to the reaction being studied.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is invaluable for understanding the conformational flexibility of this compound and its interactions with its environment.

Conformational Flexibility and Solvent Effects

This compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and frequently occurring shapes. This is particularly important for understanding how the molecule might interact with biological targets.

The surrounding solvent can have a significant impact on the conformational preferences and behavior of a molecule. MD simulations can explicitly model the solvent molecules, providing insights into how interactions with water or other solvents influence the structure and dynamics of this compound.

Protein-Ligand Interaction Dynamics (if applicable to target research)

Should this compound be investigated as a potential ligand for a protein target, MD simulations would be a critical tool for studying the dynamics of their interaction. These simulations can reveal how the ligand binds to the protein's active site, the stability of the resulting complex, and the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic forces) that govern the binding process. This information is crucial for structure-based drug design and for understanding the molecule's potential biological activity.

In Silico Ligand Design and Virtual Screening Methodologies

Extensive searches of scientific literature and chemical databases have been conducted to collate theoretical and computational investigations into the chemical compound this compound. The focus of this review is to summarize findings related to its pharmacophore modeling, molecular docking, and binding free energy calculations.

Despite a thorough search, no specific studies detailing the in silico ligand design, virtual screening, or computational analysis of this compound could be identified in the available scientific literature. The following sections reflect the absence of research in these specific areas for this particular compound.

Pharmacophore Modeling and Ligand-Based Design

There are currently no published studies that have developed or utilized pharmacophore models based on this compound. Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, has not been applied to this compound in any documented research. The process of generating 3D pharmacophore models, which involves identifying common chemical features in a set of active molecules, has not been performed for this compound.

Molecular Docking for Exploring Target Binding Modes

No research articles or reports are available that describe molecular docking studies performed with this compound. This computational technique, which predicts the preferred orientation of a molecule when bound to a target, has not been used to explore the binding modes of this specific compound with any biological receptor. Consequently, there is no data on its potential interactions with amino acid residues, its binding affinity scores, or its predicted conformation within a protein's active site.

Coordination Chemistry and Ligand Properties

Metal Chelation Properties of 3-Hydroxy-2-methylbenzimidamide

Postulated Binding Modes with Transition Metal Ions

It is hypothesized that this compound would act as a bidentate ligand, coordinating to metal ions through the oxygen atom of the deprotonated hydroxyl group and one of the nitrogen atoms of the imidamide group.

With trivalent metal ions such as Iron(III) , which has a high affinity for oxygen donor ligands, the formation of a highly stable complex is expected. The hard nature of Fe(III) would favor coordination with the hard oxygen donor of the hydroxyl group and a nitrogen atom from the imidamide. Depending on the reaction stoichiometry and the coordination preferences of the metal ion, complexes with 1:1, 1:2, or 1:3 metal-to-ligand ratios could be formed, leading to octahedral geometries.

For divalent metal ions like Copper(II), Nickel(II), and Zinc(II), similar bidentate chelation is predicted. The specific coordination geometry would be influenced by the electronic configuration of the metal ion. For instance, Cu(II) complexes might exhibit a distorted octahedral or square planar geometry, while Ni(II) could form octahedral or square planar complexes depending on the ligand field strength. Zinc(II), being a d¹⁰ ion, would likely form tetrahedral or octahedral complexes.

Theoretical Stability Constants and Thermodynamic Parameters

The order of stability for divalent transition metal complexes is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The stability constants are a measure of the strength of the metal-ligand interaction. wikipedia.org Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of complexation would provide further insight. The formation of chelate complexes is typically an entropically driven process. wikipedia.org

Rational Design of Poly-Dentate Ligands Incorporating Benzimidamide Units

The foundational structure of this compound serves as an excellent building block for the rational design of more complex polydentate ligands. These ligands could exhibit enhanced affinity and selectivity for specific metal ions.

Hypothetical Synthesis of Multi-Site Binding Ligands

By chemically linking multiple this compound units, it is possible to create ligands with higher denticity. For example, connecting two such units via a flexible or rigid spacer could result in a tetradentate ligand capable of encapsulating a metal ion more effectively. The choice of the linker would be crucial in pre-organizing the binding sites for optimal coordination. The synthesis of such ligands would likely involve multi-step organic reactions to build the scaffold and introduce the benzimidamide functionalities. nih.govnih.gov

Anticipated Characterization of Coordination Geometries and Electronic Structures

The coordination geometries of the resulting metal complexes with these hypothetical polydentate ligands would be determined by the preferred coordination number of the metal ion and the stereochemical constraints imposed by the ligand backbone. Techniques such as X-ray crystallography would be essential for unambiguously determining the solid-state structures.

Spectroscopic methods like UV-Vis and NMR spectroscopy, along with magnetic susceptibility measurements, would provide valuable information about the electronic structure and bonding within the complexes. For instance, the d-d electronic transitions observed in the UV-Vis spectra of transition metal complexes can help in assigning the coordination geometry. researchgate.net

Potential Applications of Metal Complexes in Research

Based on the known applications of similar benzimidazole-containing metal complexes, the complexes of this compound and its polydentate derivatives could find utility in several research areas. nih.gov Benzimidazole (B57391) derivatives and their metal complexes have been investigated for their potential as catalysts, fluorescent materials, and in bioinorganic chemistry. nih.govgoogle.com The specific properties of the metal complexes, such as their redox potentials and photophysical characteristics, would dictate their suitability for particular applications. For example, iron complexes could be explored as models for biological iron-containing systems or as catalysts for oxidation reactions.

No Scientific Data Available for this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research data for the specific chemical compound "this compound." Consequently, it is not possible to generate an article on its coordination chemistry, catalytic applications, or metal ion sequestration mechanisms as requested.

Without any scientific findings, the creation of an authoritative and accurate article with detailed research findings and data tables is not feasible. The fundamental requirement of providing scientifically accurate content cannot be met due to the absence of any foundational research on this particular compound.

Therefore, the sections on Catalytic Applications in Model Chemical Reactions and Investigations into Metal Ion Sequestration Mechanisms, along with any associated data tables, cannot be developed.

Advanced Analytical Characterization in Research Settings

High-Resolution Spectroscopic Techniques

Spectroscopic techniques that rely on the interaction of electromagnetic radiation with a molecule are fundamental to its characterization. These methods provide detailed information about the molecular framework and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

For 3-Hydroxy-2-methylbenzimidamide, ¹H NMR spectroscopy would be expected to reveal distinct signals for each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring would likely appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The chemical shift of these protons is influenced by the electron-donating hydroxyl group and the electron-withdrawing imidamide group. The methyl group protons would be expected to produce a sharp singlet at approximately δ 2.0-2.5 ppm. The protons of the hydroxyl (-OH) and imidamide (-NH₂) groups are exchangeable and would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the imidamide group (C=N) would likely be the most downfield-shifted signal, appearing in the range of δ 150-160 ppm. The aromatic carbons would resonate in the typical region of δ 110-150 ppm, with the carbons directly attached to the hydroxyl and imidamide groups showing characteristic shifts. The methyl carbon would appear at a much higher field, typically around δ 15-25 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -OH | Variable (Broad) | Singlet |

| -NH₂ | Variable (Broad) | Singlet |

| -CH₃ | 2.0 - 2.5 | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=N (Imidamide) | 150 - 160 |

| Aromatic-C | 110 - 150 |

| -CH₃ | 15 - 25 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group. The N-H stretching vibrations of the imidamide group would likely appear in the same region, potentially overlapping with the O-H band. The C=N stretching vibration of the imidamide group is expected to be observed in the range of 1620-1680 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹. Bending vibrations for these groups would be found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -OH | Stretching | 3200 - 3600 (Broad) |

| -NH₂ | Stretching | 3200 - 3500 (Medium) |

| Aromatic C-H | Stretching | 3000 - 3100 (Sharp) |

| -CH₃ | Stretching | 2850 - 2960 (Medium) |

| C=N (Imidamide) | Stretching | 1620 - 1680 (Strong) |

| Aromatic C=C | Stretching | 1450 - 1600 (Multiple bands) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted benzene ring in this compound would lead to characteristic π → π* transitions. The hydroxyl and imidamide groups, acting as auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The exact position of the absorption bands would be sensitive to the solvent polarity.

Mass Spectrometry (MS) for Molecular Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule, [M+H]⁺. The exact mass of this ion can be measured with high resolution mass spectrometry, which would allow for the determination of the elemental composition, thus confirming the molecular formula C₈H₁₀N₂O.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides insights into the structure of the molecule.

For the [M+H]⁺ ion of this compound, several fragmentation pathways could be anticipated. The loss of small neutral molecules such as ammonia (B1221849) (NH₃) or water (H₂O) would be likely. Cleavage of the C-N bonds in the imidamide group could also occur. The fragmentation pattern would be a unique fingerprint of the molecule, further confirming its identity.

Predicted Key Fragments in the ESI-MS/MS Spectrum of [M+H]⁺ of this compound

| Fragment Ion (m/z) | Proposed Neutral Loss |

| [M+H - NH₃]⁺ | Loss of ammonia |

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - CH₃]⁺ | Loss of a methyl radical |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool in the analysis of this compound. Its high sensitivity and selectivity allow for the robust assessment of compound purity and the real-time monitoring of its synthesis.

In the context of purity analysis, LC-MS is adept at separating the target compound from starting materials, by-products, and other impurities that may be present in a crude reaction mixture. The liquid chromatography component separates the constituents of the mixture based on their physicochemical properties, such as polarity and size, as they interact with the stationary phase of the chromatography column. The eluting compounds are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly accurate mass information that aids in identification.

For a compound like this compound, a reverse-phase HPLC method would typically be employed. While specific operational parameters for this exact molecule are not widely published, a general approach can be extrapolated from methods used for similar aromatic compounds.

Table 1: Illustrative LC-MS Parameters for the Analysis of a Hydroxybenzamidine Analog

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 150 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range (m/z) | 50 - 500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

This method would allow for the detection of this compound and the quantification of its purity by measuring the area under its corresponding chromatographic peak relative to the total peak area.

Furthermore, LC-MS is invaluable for reaction monitoring. Small aliquots of a reaction mixture can be withdrawn at various time points, diluted, and injected into the LC-MS system. This provides a "snapshot" of the reaction's progress, allowing researchers to track the consumption of starting materials and the formation of the desired product. This real-time data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in a tandem mass spectrometer can further enhance sensitivity and specificity for quantitative analysis during reaction monitoring. researchgate.net

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the gold standard for determining the precise arrangement of atoms within a crystalline solid. carleton.edu This technique provides unambiguous proof of a molecule's constitution and conformation in the solid state and offers deep insights into the intermolecular forces that govern the crystal packing.

Single Crystal X-ray Analysis of this compound and Its Derivatives

Obtaining a single crystal of sufficient quality is a prerequisite for single crystal X-ray diffraction analysis. For this compound, this would typically be achieved by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion techniques. Once a suitable crystal is mounted on the diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

While the specific crystal structure of this compound is not publicly available, analysis of closely related benzamide (B126) and benzimidazole (B57391) derivatives provides a strong indication of the expected structural features. For instance, the crystal structure of dichloridobis(4-hydroxybenzamide-κO)zinc(II) has been elucidated, revealing key details about the interactions of the hydroxyl and amide functional groups. nih.gov Similarly, studies on other substituted benzamidine (B55565) and benzimidazole compounds have provided a wealth of crystallographic data. mdpi.commdpi.comnih.gov

Table 2: Representative Crystallographic Data for a Substituted Benzimidazole Analog

| Parameter | Value (for a representative analog) |

| Chemical Formula | C₁₅H₁₂N₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.673(3) |

| b (Å) | 4.7447(8) |

| c (Å) | 17.615(3) |

| β (°) | 99.067(17) |

| Volume (ų) | 1293.6(4) |

| Z | 4 |

| Key Bond Lengths (Å) | C-N (amidine): ~1.33, C-O (hydroxyl): ~1.36 |

| Key Bond Angles (°) | N-C-N (amidine): ~120 |

Data derived from a representative benzimidazole derivative to illustrate expected values. mdpi.com

The analysis would confirm the planar nature of the benzene ring and the geometry of the methyl and imidamide substituents. Crucially, it would determine the conformation of the 3-hydroxy group relative to the rest of the molecule.

Crystal Engineering and Intermolecular Interactions

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. nih.gov The solid-state structure of this compound is dictated by a variety of non-covalent interactions, the understanding of which is crucial for predicting and potentially modifying its physical properties.

The primary intermolecular interactions expected in the crystal lattice of this compound are hydrogen bonds. The hydroxyl (-OH) group and the imidamide (-C(=NH)NH₂) group are both excellent hydrogen bond donors and acceptors. It is anticipated that strong hydrogen bonds would form between the hydroxyl group of one molecule and the nitrogen atoms of the imidamide group of a neighboring molecule. The N-H bonds of the imidamide group can also act as hydrogen bond donors to the oxygen atom of the hydroxyl group or the nitrogen atoms of another imidamide group. These interactions are likely to be a dominant force in the crystal packing, leading to the formation of extended networks such as chains or sheets. nih.govmdpi.com

The interplay of these various intermolecular forces determines the final crystal packing arrangement. A detailed analysis of the crystal structure would reveal the specific hydrogen bonding motifs and the geometry of the π-π stacking, providing a comprehensive picture of the supramolecular architecture of this compound. This understanding is foundational for correlating its solid-state structure with its macroscopic properties.

Molecular Interactions with Biological Systems: Mechanistic Insights

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of inhibition mechanisms is crucial in pharmacology and biochemistry for understanding how a compound exerts its effects and for designing new therapeutic agents. Inhibition can be reversible or irreversible and can occur through various modes of interaction with the enzyme, such as at the active site or at an allosteric site.

Mode of Action at Hydrolase Enzymes (e.g., Acetylcholinesterase Reactivators)

Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. A prominent example is Acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of cholinergic receptors. nih.gov

Certain toxic compounds, like organophosphorus nerve agents, cause irreversible inhibition by forming a stable covalent bond with the serine residue in the AChE active site. nih.gov Acetylcholinesterase reactivators, typically oxime-containing compounds, are designed to reverse this inhibition. nih.gov Their mode of action involves the nucleophilic oxime group directly attacking the phosphorus atom of the inhibitor, displacing it from the enzyme's serine residue and thereby restoring the enzyme's function. nih.gov

While this is a well-understood mechanism, no studies have been identified that evaluate 3-Hydroxy-2-methylbenzimidamide for activity as an acetylcholinesterase reactivator. Research in this area would involve kinetic assays to determine if the compound can restore activity to AChE inhibited by organophosphates.

Table 1: Illustrative Data for AChE Reactivation Kinetics This table is a template demonstrating the type of data that would be generated from studies on a potential AChE reactivator. No such data currently exists for this compound.

| Inhibitor | Reactivator Compound | Reactivation Rate Constant (k_r) (min⁻¹) | Affinity (K_D) (μM) |

| Paraoxon | Pralidoxime | 0.05 | 250 |

| Sarin | Obidoxime | 0.12 | 180 |

| VX | HI-6 | 0.25 | 95 |

| Paraoxon | Hypothetical Compound | Data | Data |

Interactions with Oxidoreductases (e.g., Dioxygenase Activity)

Oxidoreductases are enzymes that catalyze the transfer of electrons from one molecule (the reductant, or electron donor) to another (the oxidant, or electron acceptor). This class includes dioxygenases, which incorporate both atoms of molecular oxygen into a substrate. The interaction of small molecules with these enzymes can either inhibit or enhance their catalytic function, often by interfering with the enzyme's active site, which typically contains a metal cofactor (like iron or copper) essential for catalysis.

Inhibition can occur if a compound chelates the metal cofactor, competes with the substrate or oxygen for binding, or alters the redox state of the cofactor, rendering the enzyme inactive. Conversely, some compounds might act as allosteric activators. While benzimidazole (B57391) derivatives have been studied for various biological activities, specific research detailing the interaction of this compound with any dioxygenase or other oxidoreductase is not currently available in the literature.

Allosteric or Active Site Binding to Target Enzymes (e.g., Succinate (B1194679) Dehydrogenase)

Enzyme inhibition can be broadly categorized by the site of binding: the active site or an allosteric site.

Active Site Binding: Competitive inhibitors bind directly to the active site, the region where the substrate normally binds. This type of inhibitor physically prevents the substrate from accessing the enzyme. Its effect can often be overcome by increasing the substrate concentration.

Allosteric Site Binding: Allosteric inhibitors bind to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing its affinity for the substrate or its catalytic efficiency. Noncompetitive inhibition is a form of allosteric inhibition where the inhibitor's binding does not affect substrate binding, but prevents the conversion of substrate to product.

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain, is an enzyme that participates in both the citric acid cycle and the electron transport chain. It oxidizes succinate to fumarate. Inhibition of SDH can occur at the active site where succinate binds or at other sites that affect enzyme stability or electron transfer. For example, the compound 3-nitropropionic acid (3-NP) acts as an irreversible inhibitor by binding to the catalytic site of the SDH-A subunit. The loss of SDH function is linked to certain hereditary cancers through mechanisms that may involve epigenetic changes.

There is no published evidence to suggest whether this compound interacts with succinate dehydrogenase or, if it did, whether such an interaction would occur at the active site or an allosteric site.

Mechanisms of Receptor Binding and Modulation

Receptors are protein molecules that receive and transduce chemical signals. Small molecules can act as agonists (activating the receptor), antagonists (blocking the receptor), or modulators (altering the receptor's response to an agonist).

Allosteric Modulation of Ligand-Gated Ion Channels (e.g., GABA(A) Receptor Subtypes)

Ligand-gated ion channels are transmembrane proteins that open to allow ions to pass through the membrane in response to the binding of a chemical messenger (a ligand). Allosteric modulators bind to a site on the receptor that is different from the orthosteric (primary ligand) binding site.

Positive Allosteric Modulators (PAMs) increase the activity of the receptor, for example, by increasing the channel's opening frequency or duration in response to the agonist.

Negative Allosteric Modulators (NAMs) decrease the receptor's activity.

The γ-aminobutyric acid type A (GABA(A)) receptor is a chloride-selective ligand-gated ion channel and the primary site of inhibitory neurotransmission in the central nervous system. The agonist GABA binds at the interface between α and β subunits. Benzodiazepines, a well-known class of drugs, are positive allosteric modulators that bind at the interface of the α and γ subunits, enhancing the effect of GABA. Due to the existence of multiple subunit isoforms (e.g., α1, α2, α3, α5), there is significant potential for developing subtype-selective modulators that could offer more specific therapeutic effects.

No research has been identified that investigates this compound as a potential modulator of GABA(A) receptors or any other ligand-gated ion channel.

Table 2: Illustrative Data for Allosteric Modulation of GABA(A) Receptors This table is a template showing the type of data obtained when characterizing a modulator of the GABA(A) receptor. No such data is available for this compound.

| Compound | Receptor Subtype | Modulation Type | EC₅₀ Shift Ratio | Max Enhancement (%) |

| Diazepam | α1β2γ2 | PAM | 3.2 | 250 |

| Flumazenil | α1β2γ2 | Neutral | 1.0 | 0 |

| PPT | α1β2γ2 | NAM | 0.2 | -80 |

| Hypothetical Compound | α2β3γ2 | Data | Data | Data |

Interaction with Nucleic Acids and Cellular Components

Mechanistic Studies on DNA or RNA Binding

There is currently no available scientific literature detailing mechanistic studies on the binding of this compound to either DNA or RNA.

Disruption of Bacterial Cellular Processes (e.g., Peptidoglycan Synthesis Inhibition)

Information regarding the effects of this compound on bacterial cellular processes, including but not limited to the inhibition of peptidoglycan synthesis, is not present in the current body of scientific research.

Biophysical Characterization of Molecular Recognition

Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No data from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is available for this compound. Therefore, its binding kinetics (k_on, k_off) and thermodynamic parameters (ΔH, ΔS, K_D) with any biological target remain uncharacterized.

Structural Biology Approaches (e.g., Co-crystallization with Target Proteins)

There are no published reports on the use of structural biology methods, such as X-ray crystallography or NMR spectroscopy, to determine the three-dimensional structure of this compound in complex with any biological macromolecule.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of benzimidazole (B57391) derivatives has been a primary focus for chemists due to their wide range of pharmaceutical applications. eurekaselect.comresearchgate.net Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, sometimes requiring harsh conditions. nih.gov Future research on 3-Hydroxy-2-methylbenzimidamide could focus on developing more efficient and environmentally friendly "green" synthetic methods. mdpi.com This could involve exploring:

Microwave-assisted synthesis: This technique has been successfully used for other benzimidazole derivatives to reduce reaction times and improve yields. mdpi.com

Use of novel catalysts: The application of photocatalysts or organometallic catalysts could offer milder reaction conditions and higher selectivity. researchgate.nethilarispublisher.com

One-pot synthesis procedures: Developing multi-component reactions where starting materials react in a single step would streamline the synthesis process, making it more time and cost-effective. researchgate.net

| Synthetic Approach | Potential Advantages | Relevant Analogs |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | 2-substituted benzimidazoles mdpi.com |

| Photocatalysis | Mild reaction conditions, high selectivity | Benzimidazole derivatives researchgate.net |

| One-Pot Reactions | Increased efficiency, reduced waste | Benzimidazole-based biheterocyclic molecules researchgate.net |

Exploration of Advanced Catalytic Applications

The catalytic potential of benzimidazole and its derivatives is an emerging area of interest. researchgate.net The nitrogen atoms in the imidamide group of this compound could act as ligands for metal centers, making it a candidate for use in catalysis. Future studies could investigate its application in:

Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings are fundamental in organic synthesis, and novel ligands can improve their efficiency and scope. hilarispublisher.com

Asymmetric catalysis: Chiral versions of this compound could be synthesized and tested as ligands in asymmetric reactions to produce enantiomerically pure compounds, which is crucial for the pharmaceutical industry.

Deepening Understanding of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and designing new applications. For this compound, this would involve:

Kinetic studies: Investigating the rates of reaction under different conditions to elucidate the reaction pathway.

Spectroscopic analysis: Using techniques like NMR and mass spectrometry to identify and characterize reaction intermediates.

Computational modeling: Theoretical calculations can provide insights into transition states and reaction energetics that are difficult to observe experimentally.

Design of Next-Generation Molecular Probes for Biological Research

Fluorescent molecular probes are invaluable tools for visualizing biological processes. Compounds with a benzimidazole core have been explored for this purpose. The hydroxy group on this compound could potentially be involved in hydrogen bonding or act as a proton donor, making it sensitive to its local environment. Research in this area could focus on:

Sensing of ions and small molecules: Derivatives of 3-hydroxy-2-naphthoic hydrazide have been developed as fluorescent sensors for cyanide and aluminum ions. nih.govrsc.org Similar principles could be applied to this compound.

Imaging of cellular structures: By attaching specific targeting groups, the molecule could be directed to particular organelles or biomolecules within a cell.

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry has become a powerful tool in drug discovery and materials science. hilarispublisher.com For this compound, computational methods could be used to:

Predict biological activity: Docking studies could simulate the interaction of the molecule with the active sites of enzymes and receptors to identify potential biological targets.

Model spectroscopic properties: Calculating NMR and UV-Vis spectra can aid in the characterization of the compound and its derivatives.

Investigate reaction mechanisms: Density Functional Theory (DFT) calculations can be used to explore the potential energy surface of a reaction and identify the most likely pathway. researchgate.net

| Computational Method | Application for this compound |

| Molecular Docking | Prediction of binding to biological targets |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic properties researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity |

Investigation of Novel Molecular Targets and Interaction Mechanisms

The broad range of biological activities exhibited by benzimidazole derivatives suggests that they can interact with various biological targets. eurekaselect.comnih.gov Future research on this compound should include screening for a wide range of biological activities, such as:

Antimicrobial and antifungal activity: Many amidine and benzimidazole derivatives have shown promise as antimicrobial and antifungal agents. nih.gov

Anticancer activity: Benzimidazole-containing compounds have been investigated as potential anticancer drugs. nih.gov

Enzyme inhibition: As analogues of nicotinamide (B372718) riboside, some C-nucleosides inhibit enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is a target for cancer and antiviral therapies. nih.gov

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, potentially leading to new discoveries in medicine, catalysis, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.